molecular formula C14H20N2O3 B7924052 [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7924052
M. Wt: 264.32 g/mol
InChI Key: CHYMMDHDBBUODY-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the pyrrolidine ring, often through nucleophilic substitution reactions.

    Carbamate Formation: The final step involves the reaction of the hydroxyethyl-pyrrolidine intermediate with benzyl chloroformate to form the carbamic acid benzyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid methyl ester
  • [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester

Uniqueness

[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is unique due to the presence of the benzyl ester group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This can make it more effective in certain applications compared to its methyl and ethyl ester counterparts.

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-9-8-16-7-6-13(10-16)15-14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2,(H,15,18)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYMMDHDBBUODY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)OCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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